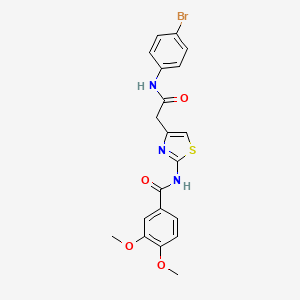

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Description

This compound belongs to a class of thiazole-based derivatives featuring a 4-bromophenylamino group and a 3,4-dimethoxybenzamide moiety. Its structure integrates a thiazole core linked to an acetamide group substituted with a 4-bromophenyl ring and a 3,4-dimethoxybenzamide side chain. Such derivatives are frequently explored for their anticancer, antimicrobial, and enzyme-inhibitory activities due to the pharmacophoric significance of thiazole and substituted benzamide groups .

Properties

IUPAC Name |

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O4S/c1-27-16-8-3-12(9-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-6-4-13(21)5-7-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKBFYYHNQLXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of 4-bromophenylamine, which is then reacted with ethyl 2-bromoacetate to form an intermediate. This intermediate undergoes cyclization with thioamide to yield the thiazole ring . The final step involves the coupling of the thiazole derivative with 3,4-dimethoxybenzoyl chloride under amide coupling conditions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce an amine or alcohol derivative .

Scientific Research Applications

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating infections and cancer.

Industry: May be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with their DNA replication and repair processes . The compound may also disrupt bacterial cell wall synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Methoxy substitutions (e.g., 3,4-dimethoxy in the target compound vs. 3,4,5-trimethoxy in 4a) influence solubility and metabolic stability. Trimethoxy derivatives (4a) exhibit higher carbon content (65.88% vs. 52.66% in 3b), correlating with increased hydrophobicity .

- Electron-withdrawing groups (e.g., nitro in 3c and SP12) enhance biological activity by stabilizing charge-transfer interactions with target enzymes or DNA .

Key Insights :

- Hydrazine linkers (e.g., in 3b) are associated with pro-apoptotic effects, whereas piperazine derivatives (e.g., Compound 4) improve pharmacokinetic profiles .

- Halogenated analogs (e.g., SP12) exhibit superior antimicrobial activity due to enhanced electrophilicity and membrane disruption .

- The target compound’s 3,4-dimethoxybenzamide group may confer selectivity toward cancer cells by mimicking tyrosine kinase inhibitors (e.g., imatinib analogs) .

Biological Activity

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a thiazole derivative recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity, underlying mechanisms, and potential applications in medicine.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring, a bromophenyl group, and a dimethoxybenzamide moiety. Its molecular formula is , with a molecular weight of 396.3 g/mol.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Activity

The compound has demonstrated promising anticancer effects in several cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation through multiple pathways:

- Cell Cycle Arrest : this compound causes G1 phase arrest in cancer cells.

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Inhibition of Oncogenic Pathways : It has been shown to inhibit key signaling pathways involved in tumor growth and metastasis.

3. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by excessive inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, leading to inhibition of crucial metabolic processes.

- Molecular Docking Studies : Computational studies suggest strong binding affinity to target proteins involved in disease pathways, indicating potential as a lead compound for drug development.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interacts with enzymes critical for bacterial survival and cancer cell proliferation. |

| Molecular Docking | Shows high binding affinity to proteins involved in cancer progression. |

Case Study 1: Anticancer Efficacy

In a study involving breast cancer cell lines (MCF7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.01). The study highlighted its potential as an effective therapeutic agent against breast cancer.

Case Study 2: Antimicrobial Evaluation

A recent evaluation against Staphylococcus aureus revealed that the compound exhibited an inhibitory concentration (IC50) of 15 µg/mL, showcasing its potential as an antimicrobial agent suitable for further development into clinical applications.

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide?

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-bromo ketones under reflux conditions (e.g., ethanol or DMF as solvents) .

- Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the 3,4-dimethoxybenzamide moiety to the thiazole core .

- Optimization : Temperature control (60–80°C) and anhydrous solvents (e.g., dichloromethane or DMF) are critical to prevent side reactions .

- Catalysts : Palladium-based catalysts may assist in Suzuki-Miyaura cross-coupling for bromophenyl incorporation .

Basic: Which analytical techniques are essential for characterizing this compound and validating its purity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) and monitor degradation products .

Advanced: How can researchers optimize reaction yields and selectivity for intermediates in the synthesis pathway?

Methodological strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide bond formation, while toluene improves cyclization efficiency .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes by-products during thiazole ring closure .

- In-situ monitoring : Thin-layer chromatography (TLC) or inline IR spectroscopy tracks reaction progress and identifies optimal termination points .

- Catalyst screening : Testing Pd/C or Pd(PPh₃)₄ for bromophenyl coupling efficiency .

Advanced: What biological targets and mechanisms of action have been proposed for structurally analogous thiazole derivatives?

While direct data on this compound is limited, analogues suggest:

- Enzyme inhibition : Thiazole cores interact with kinase ATP-binding pockets (e.g., EGFR or CDK2), validated via molecular docking studies .

- Antimicrobial activity : Sulfur-containing moieties disrupt bacterial cell membranes, observed in MIC assays against S. aureus and E. coli .

- Anticancer effects : Induction of apoptosis in HeLa and MCF-7 cell lines via caspase-3 activation .

Advanced: How should researchers address contradictions in biological activity data between similar compounds?

- Comparative SAR studies : Systematically vary substituents (e.g., methoxy vs. bromo groups) and test against identical cell lines .

- Dose-response profiling : Establish IC₅₀ values under standardized conditions (e.g., 72-hour incubation in RPMI media) .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity in observed activities .

Advanced: What computational methods are recommended for predicting structure-activity relationships (SAR)?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or topoisomerase II .

- QSAR modeling : Employ CoMFA or CoMSIA to correlate electronic parameters (e.g., Hammett σ) with bioactivity .

- DFT calculations : Gaussian 09 for optimizing geometries and calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Advanced: How can researchers mitigate challenges in analytical characterization, such as impurity interference or degradation?

- Degradation studies : Accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolytic or oxidative degradation pathways .

- Advanced NMR techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration and packing interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.